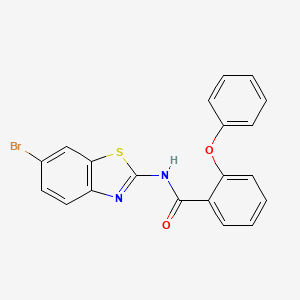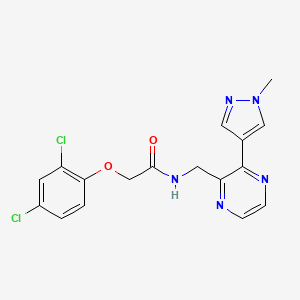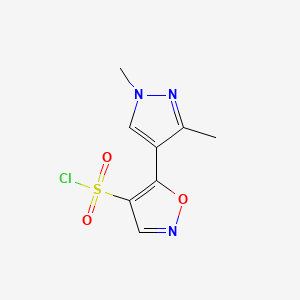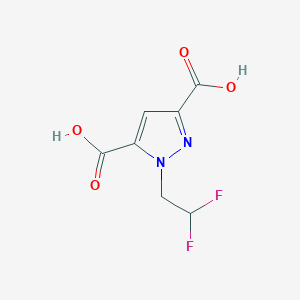![molecular formula C12H14N2S B2647040 1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol CAS No. 346458-41-1](/img/structure/B2647040.png)
1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’H-Spiro[cyclopentane-1,2’-quinazolin]-4’ is a spiro-heterocyclic compound . It has a CAS Number of 1135-80-4 and a molecular weight of 202.26 . The IUPAC name is 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’ (3’H)-one .
Synthesis Analysis
While specific synthesis methods for 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol were not found, there are methods for synthesizing similar spiro[cycloalkyl-1,2’-quinazolin]-4’ compounds . These methods often involve a one-pot, three-component condensation of isatoic anhydride, aryl or aliphatic amines, and a cyclic ketone .Molecular Structure Analysis
The molecular structure of 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’ consists of a cyclopentane ring fused with a quinazoline ring . Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .Aplicaciones Científicas De Investigación
Structural Determination and Synthesis
- A study conducted by Zhang et al. (2008) provided a detailed structural analysis of a closely related compound, spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one, highlighting its molecular conformation and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds (Zhang, Lijun et al., 2008).
Biological Activities
- Grigoryan et al. (2017) developed a synthesis method for 7,10-dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(6H)-one based on ethyl ester of 4′-amino-5′,8′-dimethyl-1′H-spiro[cyclopentan-1,2′-naphthalene]-3′-carboxylic acid. The anticonvulsant, antidepressant, and antibacterial properties of synthesized derivatives were explored, indicating the potential for medical applications (Grigoryan, Нвер Паргевович et al., 2017).
Antitumor and Antimonoamine Oxidase Activities
- Markosyan et al. (2014) reported on the synthesis of novel 3H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one derivatives and their evaluation for anti-monoamine oxidase and antitumor properties. Some compounds showed significant inhibition of tumor growth and monoamine oxidase activity, suggesting potential therapeutic uses (Markosyan, A. et al., 2014).
Novel Spiro Derivatives Synthesis
- The synthesis of various spiro derivatives with potential biological activity has been explored. For instance, the synthesis and transformations of 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(1H)-one have been studied, leading to new benzo[h]quinazoline derivatives with an allyl group in the 3-position, indicating a pathway for generating biologically active molecules (Grigoryan, N. P., 2017).
Antineoplastic and Antimonoamineoxidase Activity
- Further research by Markosyan et al. (2010) delved into the synthesis of spiro-derivatives of benzo[h]quinazolines, investigating their antimonoamineoxidase and antineoplastic properties. This study contributes to the body of knowledge on the therapeutic potential of these compounds (Markosyan, A. et al., 2010).
Direcciones Futuras
Spiroindole and spirooxindole scaffolds, which are structurally similar to 1’H-spiro[cyclopentane-1,2’-quinazoline]-4’-thiol, are very important in drug design processes . Therefore, research into the synthesis and properties of these and related compounds is likely to continue, potentially leading to the development of new therapeutic agents .
Propiedades
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKBGNGVPMPNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333685 |
Source


|
| Record name | spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24812641 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
346458-41-1 |
Source


|
| Record name | spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[1-(2-phenylethyl)tetrazol-5-yl]methanamine](/img/structure/B2646957.png)
![N-(5-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2646958.png)


![2-(4-chlorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2646961.png)
![6-methylimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B2646964.png)
![1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide](/img/structure/B2646965.png)

![3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2646967.png)
![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2646970.png)
![N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2646971.png)


![4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2646980.png)